5-(2-methoxyphenoxy)-2-(pyridin-4-yl)pyrimidine-4,6(1H,5H)-dione

Catalog No.
S14600692
CAS No.
M.F
C16H13N3O4
M. Wt
311.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(2-methoxyphenoxy)-2-(pyridin-4-yl)pyrimidine-4,...

Product Name

5-(2-methoxyphenoxy)-2-(pyridin-4-yl)pyrimidine-4,6(1H,5H)-dione

IUPAC Name

5-(2-methoxyphenoxy)-2-pyridin-4-yl-1H-pyrimidine-4,6-dione

Molecular Formula

C16H13N3O4

Molecular Weight

311.29 g/mol

InChI

InChI=1S/C16H13N3O4/c1-22-11-4-2-3-5-12(11)23-13-15(20)18-14(19-16(13)21)10-6-8-17-9-7-10/h2-9,13H,1H3,(H,18,19,20,21)

InChI Key

WFUINUONRFEPPZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OC2C(=O)NC(=NC2=O)C3=CC=NC=C3

5-(2-methoxyphenoxy)-2-(pyridin-4-yl)pyrimidine-4,6(1H,5H)-dione is a complex organic compound characterized by its unique pyrimidine structure. The compound features a pyrimidine ring substituted with a methoxyphenoxy group and a pyridine moiety, contributing to its potential biological activity. The molecular formula is C14H12N4O3C_{14}H_{12}N_4O_3, and it exhibits a molecular weight of 284.27 g/mol. The compound's structural complexity allows for various interactions with biological targets, making it of interest in medicinal chemistry.

Typical of pyrimidine derivatives, including:

  • Nucleophilic substitutions: The presence of halogen substituents can facilitate nucleophilic attack by amines or alcohols.
  • Condensation reactions: It can react with aldehydes or ketones to form imines or enamines.
  • Reduction reactions: The carbonyl groups in the pyrimidine ring can be reduced to alcohols using reducing agents like lithium aluminum hydride.

5-(2-methoxyphenoxy)-2-(pyridin-4-yl)pyrimidine-4,6(1H,5H)-dione has demonstrated various biological activities, including:

  • Antitumor activity: Compounds with similar structures have shown efficacy against various cancer cell lines.
  • Antimicrobial properties: The methoxyphenoxy substitution may enhance the compound's ability to penetrate microbial membranes.
  • Enzyme inhibition: It may act as an inhibitor for specific enzymes involved in metabolic pathways.

The synthesis of 5-(2-methoxyphenoxy)-2-(pyridin-4-yl)pyrimidine-4,6(1H,5H)-dione typically involves multi-step synthetic routes:

  • Formation of the pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors such as ureas or thioureas.
  • Substitution reactions: Introduction of the methoxyphenoxy and pyridine groups via nucleophilic substitution or coupling reactions.
  • Final modifications: Functionalization of the pyrimidine ring to install the desired substituents.

For example, one method includes reacting 4,6-dichloro-5-(2-methoxyphenoxy)-2-methylpyrimidine with pyridine derivatives under basic conditions to yield the target compound .

This compound can be applied in several fields:

  • Pharmaceutical development: Due to its potential antitumor and antimicrobial activities, it is a candidate for drug development.
  • Biochemical research: Used as a tool compound in studies involving enzyme inhibition and metabolic pathways.
  • Agricultural chemistry: Potential applications in developing agrochemicals targeting plant pathogens.

Interaction studies have indicated that 5-(2-methoxyphenoxy)-2-(pyridin-4-yl)pyrimidine-4,6(1H,5H)-dione interacts with various biological macromolecules:

  • Protein binding studies show that the compound can bind to specific proteins involved in cell signaling pathways.
  • Enzyme kinetics reveal that it may act as a competitive inhibitor for certain enzymes, affecting their catalytic efficiency.

These interactions suggest that the compound could modulate biological processes effectively.

Several compounds share structural similarities with 5-(2-methoxyphenoxy)-2-(pyridin-4-yl)pyrimidine-4,6(1H,5H)-dione. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
4,6-dichloro-5-(2-methoxyphenoxy)pyrimidineSimilar pyrimidine core; lacks pyridine groupAntimicrobial
5-(4-bromophenyl)-2-(pyridin-3-yl)pyrimidin-4(3H)-oneContains bromophenyl instead of methoxyphenoxyAntitumor
5-(methoxymethyl)-2-(pyridin-4-yl)pyrimidin-4(3H)-oneMethoxymethyl group; similar biological activityAntiviral

Uniqueness

What sets 5-(2-methoxyphenoxy)-2-(pyridin-4-yl)pyrimidine-4,6(1H,5H)-dione apart from these similar compounds is its specific combination of substituents that may enhance its bioavailability and selectivity towards certain biological targets. The methoxy group provides additional electron-donating properties that could influence its interaction profile with enzymes and receptors.

XLogP3

1.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

311.09060590 g/mol

Monoisotopic Mass

311.09060590 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-10-2024

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